Sodium pentane-1-sulfonate hydrate

Descripción general

Descripción

Sodium pentane-1-sulfonate hydrate is a chemical compound with the molecular formula C5H11NaO3S·H2O. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and as a surfactant in various chemical processes. This compound is known for its ability to enhance the separation of organic compounds, peptides, and proteins in analytical chemistry .

Mecanismo De Acción

Target of Action

Sodium pentane-1-sulfonate hydrate is primarily used as an ion-pairing agent in chromatographic mobile phase .

Mode of Action

As an ion-pairing agent, this compound forms ion pairs with the analyte of interest, thereby modifying the analyte’s solubility and interaction with the stationary phase in HPLC . This interaction helps to improve the separation of compounds in the mobile phase, enhancing the resolution of the chromatographic analysis .

Biochemical Pathways

Its primary role is in the field of analytical chemistry, where it is used to facilitate the separation and analysis of various organic compounds, metabolites, peptides, and proteins in HPLC .

Result of Action

The primary result of this compound’s action is the improved resolution of compounds in HPLC analysis . By forming ion pairs with the analyte, it modifies the analyte’s interaction with the stationary phase, facilitating better separation and clearer results in the chromatogram .

Action Environment

The efficacy and stability of this compound as an ion-pairing agent can be influenced by various environmental factors. These include the pH of the solution, the temperature, and the composition of the mobile phase in HPLC . Proper storage conditions, such as maintaining an inert atmosphere and room temperature, are also important for preserving its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium pentane-1-sulfonate hydrate can be synthesized through the sulfonation of pentane followed by neutralization with sodium hydroxide. The general reaction involves the following steps:

Sulfonation: Pentane is reacted with sulfur trioxide (SO3) to form pentane-1-sulfonic acid.

Neutralization: The resulting pentane-1-sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form sodium pentane-1-sulfonate.

Hydration: The final product is obtained by crystallizing the sodium pentane-1-sulfonate in the presence of water to form the hydrate.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors and continuous neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes .

Análisis De Reacciones Químicas

Types of Reactions: Sodium pentane-1-sulfonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfinate derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form different sulfonate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include alcohols and amines.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinate derivatives.

Substitution: Sulfonate esters.

Aplicaciones Científicas De Investigación

Sodium pentane-1-sulfonate hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as an ion-pairing reagent in HPLC for the separation and analysis of organic compounds, peptides, and proteins.

Biology: Utilized in the study of protein-ligand interactions and protein folding.

Medicine: Employed in the analysis of pharmaceutical products and metabolites.

Comparación Con Compuestos Similares

Sodium hexanesulfonate: Similar in structure but with a longer carbon chain.

Sodium octanesulfonate: Also similar but with an even longer carbon chain.

Sodium butanesulfonate: Similar but with a shorter carbon chain.

Comparison: Sodium pentane-1-sulfonate hydrate is unique due to its optimal carbon chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly effective as an ion-pairing reagent in HPLC compared to its shorter or longer chain analogs .

Actividad Biológica

Sodium pentane-1-sulfonate hydrate, also known as sodium 1-pentanesulfonate monohydrate, is a sulfonic acid sodium salt that has garnered attention for its applications in biological and analytical chemistry. This compound is primarily utilized in ion-pair chromatography but also exhibits various biological activities that merit exploration.

- Molecular Formula : C₅H₁₁NaO₃S

- Molar Mass : 180.21 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

Biological Applications

This compound has been employed in several studies highlighting its biological activity, particularly in the fields of pharmacology and biochemistry. Below are some notable findings:

1. Ion Pair Chromatography

The compound is frequently used as a reagent in ion-pair chromatography, which enhances the separation of analytes in complex biological samples. For instance, it has been utilized in the quantification of succinylcholine and cefaclor in human plasma, improving the sensitivity and accuracy of these assays .

2. Superoxide Anion Production

Research indicates that sodium pentane-1-sulfonate can influence superoxide anion production in neutrophils. A study demonstrated that neutrophils activated by Trichomonas vaginalis produced superoxide anions when exposed to sodium pentane-1-sulfonate, suggesting a role in immune responses .

3. Protective Effects Against Oxidative Stress

In cell culture studies, sodium pentane-1-sulfonate has shown protective effects against oxidative stress-induced damage. Specifically, it was found to mitigate cell damage caused by superoxide anions, indicating potential therapeutic applications in conditions characterized by oxidative stress .

Case Study 1: HPLC Method Development

A study conducted by Szterk et al. (2018) focused on developing a high-performance liquid chromatography (HPLC) method using sodium pentane-1-sulfonate as an ion-pairing agent. The method successfully quantified succinylcholine in plasma samples with high precision and accuracy, demonstrating the compound's utility in clinical settings .

Case Study 2: Interaction with Neutrophils

In another investigation, researchers explored the interaction of sodium pentane-1-sulfonate with neutrophils activated by T. vaginalis. The results indicated that sodium pentane-1-sulfonate enhanced superoxide production, which is crucial for the immune response against infections .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Szterk et al., 2018 | HPLC Method | Effective quantification of succinylcholine using sodium pentane-1-sulfonate as an ion-pairing agent |

| Chen et al., 2018 | Immune Response | Enhanced superoxide production in neutrophils activated by T. vaginalis |

| Masaki et al., 1995 | Oxidative Stress | Protective effects against cell damage induced by superoxide anions |

Propiedades

Número CAS |

207605-40-1 |

|---|---|

Fórmula molecular |

C5H14NaO4S |

Peso molecular |

193.22 g/mol |

Nombre IUPAC |

sodium;pentane-1-sulfonate;hydrate |

InChI |

InChI=1S/C5H12O3S.Na.H2O/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;1H2 |

Clave InChI |

YIPQMWQDUUCXLX-UHFFFAOYSA-N |

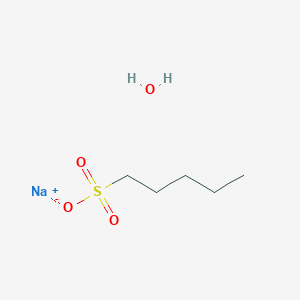

SMILES |

CCCCCS(=O)(=O)[O-].O.[Na+] |

SMILES isomérico |

CCCCCS(=O)(=O)[O-].O.[Na+] |

SMILES canónico |

CCCCCS(=O)(=O)O.O.[Na] |

Pictogramas |

Irritant |

Sinónimos |

1-Pentanesulfonic Acid Sodium Salt Monohydrate; 1-Pentanesulfonic Acid Sodium Salt Hydrate (1:1:1) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.